Ethyl 2-(2-bromoethoxy)benzoate
Overview
Description
Ethyl 2-(2-bromoethoxy)benzoate is an organic compound with the molecular formula C11H13BrO3 It is a benzoate ester derivative, where the ethyl group is attached to the benzoate moiety through a 2-(2-bromoethoxy) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-bromoethoxy)benzoate can be synthesized through a multi-step process. One common method involves the reaction of 2-bromoethanol with ethyl 2-hydroxybenzoate in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
Step 1: 2-Bromoethanol is reacted with ethyl 2-hydroxybenzoate.
Step 2: The mixture is heated under reflux with a base (e.g., potassium carbonate) in an organic solvent.
Step 3: The product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles, such as using environmentally friendly solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-bromoethoxy)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 2-(2-bromoethoxy) group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO).
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or mixed solvent systems.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in suitable solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethoxybenzoate derivatives.
Ester Hydrolysis: Formation of 2-(2-bromoethoxy)benzoic acid and ethanol.
Oxidation: Formation of oxidized benzoate derivatives.
Scientific Research Applications
Ethyl 2-(2-bromoethoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized benzoate derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It may act as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs and targeted delivery systems.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-(2-bromoethoxy)benzoate depends on its specific application. In biological systems, it may interact with cellular targets through its functional groups. For example, the bromine atom can participate in halogen bonding, while the ester group can undergo hydrolysis to release active metabolites. The compound’s interactions with enzymes, receptors, or nucleic acids can modulate various biochemical pathways.
Comparison with Similar Compounds
Ethyl 2-(2-bromoethoxy)benzoate can be compared with other similar compounds, such as:
Ethyl 2-(2-chloroethoxy)benzoate: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.
Ethyl 2-(2-iodoethoxy)benzoate: Contains an iodine atom, which can influence its chemical and biological properties.
Ethyl 2-(2-fluoroethoxy)benzoate: The presence of a fluorine atom can significantly alter the compound’s reactivity and interactions with biological targets.
Biological Activity
Ethyl 2-(2-bromoethoxy)benzoate is a compound of significant interest in the fields of chemistry and biology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
This compound is an organic compound that features a bromine atom, which is known to influence its reactivity and biological properties. The presence of the bromine atom allows for unique interactions in biological systems, particularly through halogen bonding and the hydrolysis of the ester group to release bioactive metabolites.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may interact with specific enzymes, modulating their activity and influencing various biochemical pathways.
- Receptor Binding : Its functional groups enable it to bind to cellular receptors, potentially altering cellular responses.
- Nucleophilic Substitution : The bromine atom acts as a leaving group in nucleophilic substitution reactions, which can lead to the formation of more reactive species.
Antimicrobial Activity
Research has indicated that this compound exhibits promising antimicrobial properties. For instance, studies have shown that compounds similar to this compound have demonstrated significant antifungal activity against various plant pathogens. Notably, methyl 4-(2-bromoethoxy)benzoate showed an inhibitory rate of 88.6% against Rhizoctonia solani at a concentration of 200 μg/mL .
Comparative Antifungal Activity
Compound | Inhibitory Rate (%) | Concentration (μg/mL) | Target Pathogen |
---|---|---|---|
Methyl 4-(2-bromoethoxy)benzoate | 88.6 | 200 | Rhizoctonia solani AG1 |
Methyl 4-(2-(1H-1,2,4-triazol-1-yl)ethoxy)benzoate | 76.1 | 200 | Fusarium moniliforme |
Methyl 4-(2-(1H-1,2,4-triazol-1-yl)ethoxy)benzoate | 75.4 | 200 | Sphaeropsis sapinea |
This table illustrates the comparative efficacy of various compounds against specific fungal pathogens, highlighting the potential utility of this compound in agricultural applications.
Anticancer Properties
In addition to its antimicrobial effects, this compound has been explored for its anticancer properties. Research suggests that compounds with similar structures may inhibit the growth of cancer cells by inducing apoptosis or disrupting cell cycle progression. The bromine atom's presence can enhance these effects by promoting interactions with cellular targets .
Case Studies
Several studies have investigated the biological activities of derivatives related to this compound:
- Study on Antimicrobial Activity : A series of ethyl derivatives were synthesized and screened for antibacterial and antifungal activities against various microorganisms. Results indicated significant activity against both Gram-positive and Gram-negative bacteria as well as fungi .
- Anticancer Activity Assessment : In vitro studies have shown that certain derivatives can inhibit lung cancer cell lines (A549, H358). These findings suggest that modifications to the structure could enhance anticancer efficacy .
Properties
IUPAC Name |
ethyl 2-(2-bromoethoxy)benzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-2-14-11(13)9-5-3-4-6-10(9)15-8-7-12/h3-6H,2,7-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOPLYVFYXLIRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1OCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656141 | |
Record name | Ethyl 2-(2-bromoethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174909-11-6 | |
Record name | Ethyl 2-(2-bromoethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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